4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide
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Overview
Description
4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both quinoline and thiophene moieties in its structure suggests that it may exhibit unique biological activities.
Mechanism of Action
Target of Action
It is related to the class of 4-hydroxy-2-quinolones , which are known for their interesting pharmaceutical and biological activities .
Mode of Action
It is known that 4-hydroxy-2-quinolones, a related class of compounds, have various biological activities, making them valuable in drug research and development .
Biochemical Pathways
The related class of 4-hydroxy-2-quinolones is known to have a unique role in natural and synthetic chemistry, and their biologically and pharmacological activities .
Pharmacokinetics
It is known that the related class of compounds, 4-hydroxy-2-quinolones, have various pharmaceutical and biological activities .
Result of Action
The related class of compounds, 4-hydroxy-2-quinolones, are known to have various pharmaceutical and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents replacing the bromine atom .
Scientific Research Applications
4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share the quinoline moiety and exhibit similar biological activities.
1,2,3,4-tetrahydroisoquinoline derivatives: These compounds have a similar core structure and are known for their diverse biological activities.
Thiophene derivatives: Compounds with thiophene rings are widely studied for their potential in medicinal chemistry.
Uniqueness
What sets 4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide apart is the combination of the quinoline and thiophene moieties, along with the bromine atom. This unique structure may confer distinct biological activities and make it a valuable compound for further research and development .
Properties
IUPAC Name |
4-bromo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c15-9-6-12(20-7-9)14(19)16-10-2-3-11-8(5-10)1-4-13(18)17-11/h2-3,5-7H,1,4H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANUIFDTCBRVHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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